(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide
Description
This compound belongs to the acetohydrazide class, characterized by a benzo[d]oxazol-2-ylthio group linked to a hydrazone framework. Its synthesis typically involves condensation of 2-(benzo[d]oxazol-2-ylthio)acetohydrazide with 4-(diethylamino)benzaldehyde under acidic conditions.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-24(4-2)16-11-9-15(10-12-16)13-21-23-19(25)14-27-20-22-17-7-5-6-8-18(17)26-20/h5-13H,3-4,14H2,1-2H3,(H,23,25)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFLDRLSHDUTNZ-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide is a derivative of benzoxazole known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly focusing on its neuroprotective and antimicrobial effects.
1. Synthesis of the Compound
The synthesis of this compound involves several steps, typically starting from 2-aminophenol. The process includes the formation of the benzoxazole ring and subsequent reactions to introduce the thioether and hydrazide functionalities. The compound can be characterized using techniques such as NMR and IR spectroscopy, as well as single-crystal X-ray diffraction for structural confirmation.
2.1 Neuroprotective Effects
Recent studies have demonstrated that derivatives of benzoxazole exhibit significant neuroprotective activities, particularly against β-amyloid (Aβ)-induced neurotoxicity in PC12 cells. For instance, compounds similar to this compound have shown the ability to:
- Reduce Apoptosis : They promote cell survival by inhibiting apoptosis pathways activated by Aβ exposure.
- Modulate Signaling Pathways : These compounds enhance the phosphorylation of Akt and GSK-3β while decreasing NF-κB expression, which is crucial in neurodegenerative processes related to Alzheimer’s disease .
2.2 Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have been extensively studied. The compound has shown promising results against various bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 20 |
| E. coli | 18 | |
| Amoxicillin | S. aureus | 30 |
| Amoxicillin | E. coli | 27 |
These results indicate that this compound exhibits comparable or superior antibacterial activity compared to standard antibiotics like amoxicillin .
3. Case Studies and Research Findings
Several studies have highlighted the biological efficacy of similar compounds:
- Neuroprotection in Alzheimer's Models : A study reported that a benzoxazole derivative significantly reduced Aβ-induced toxicity in neuronal cells, leading to improved cell viability and reduced tau hyperphosphorylation .
- Antimicrobial Efficacy : In vitro tests demonstrated that benzoxazole derivatives possess a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 250 µg/ml to as low as 7.81 µg/ml .
- Mechanistic Insights : Research has indicated that these compounds may inhibit critical enzymes involved in neurodegeneration and bacterial growth, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showcasing their potential as therapeutic agents for cognitive disorders and infections .
4. Conclusion
The compound this compound represents a promising candidate in medicinal chemistry due to its neuroprotective and antimicrobial properties. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its efficacy for clinical applications.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of (E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate potent activity against a range of bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways, making these compounds candidates for developing new antimicrobial agents .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells, particularly breast cancer cell lines, with IC values indicating effective cytotoxicity. The presence of the benzo[d]oxazole moiety is thought to contribute to its ability to induce apoptosis in cancer cells .
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, this compound may have applications in other therapeutic areas such as:
- Anti-inflammatory agents : Compounds with similar structures have shown potential in reducing inflammation through various biochemical pathways.
- Antioxidant properties : Some derivatives are being explored for their ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound:
- Antimicrobial Efficacy :
- Anticancer Activity :
- Analytical Applications :
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains four reactive regions:
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Hydrazone group ()
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Thioether linkage ()
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Benzoxazole ring
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Diethylamino-substituted benzylidene group
These groups enable diverse reactions, including hydrolysis, oxidation, and nucleophilic substitutions .
Acid/Base-Mediated Hydrolysis
The hydrazone group undergoes hydrolysis under acidic or basic conditions:
Reaction:
-
Conditions :
-
Acidic (e.g., HCl, 60–80°C) or basic (e.g., NaOH, ethanol reflux).
-
-
Products :
Oxidation of Thioether
The thioether group () is susceptible to oxidation:
Reaction:
-
Conditions :
-
Hydrogen peroxide () in glacial acetic acid.
-
-
Sensitivity :
Nucleophilic Substitution at Hydrazide
The hydrazide’s terminal group participates in nucleophilic reactions:
Example Reaction with Acyl Chlorides:
Reactivity of the Benzoxazole Ring
The benzoxazole ring undergoes ring-opening under strong acidic/basic conditions:
Acidic Hydrolysis:
-
Conditions :
-
Concentrated HCl at elevated temperatures.
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Electrophilic Aromatic Substitution
The diethylamino group activates the benzylidene ring toward electrophilic substitution:
Example Reaction (Nitration):
-
Site Selectivity :
Reduction of the Hydrazone Group
The bond in the hydrazone can be reduced to an amine:
Reaction:
Research Findings
Comparison with Similar Compounds
Structural Variations in the Benzylidene Substituent
The benzylidene substituent significantly influences physicochemical and biological properties. Key analogs include:
- Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group (strong electron donor) enhances solubility and bioactivity by increasing electron density, as seen in compound 6p (N’-(4-(diethylamino)benzylidene)acetohydrazide derivatives) with notable anticancer activity (IC₅₀ = 2.88 µM) . Trifluoromethoxy groups (electron-withdrawing) reduce electron density but improve metabolic stability, as observed in compound 4b, which showed potent kinase inhibition .
Core Structure Modifications
Replacing the benzo[d]oxazol-2-ylthio group with other heterocycles alters bioactivity:
- Benzo[d]oxazol-2-ylthio vs. Benzothiazol-2-ylthio :
- Benzothiazole derivatives (e.g., ) exhibit superior corrosion inhibition due to enhanced adsorption via sulfur and nitrogen atoms. In contrast, benzo[d]oxazol-2-ylthio derivatives are more commonly associated with kinase or antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
